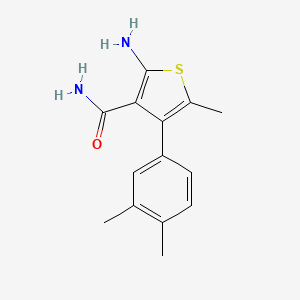

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide, also known as AMT-5, is a novel thiophene-based small molecule drug found to possess a variety of pharmacological activities, including anti-inflammatory, anti-malarial, anti-cancer, and anti-tuberculosis properties. AMT-5 has been studied extensively in pre-clinical trials and has been found to have promising potential as a therapeutic agent. Its potency and selectivity make it an attractive candidate for further development and clinical trials.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Nitrothiophenes : A study by Threadgill et al. (1991) discusses the synthesis of a series of nitrothiophene-5-carboxamides, including derivatives with aminoalkyl side chains, which are evaluated for their radiosensitizing properties and as bioreductively activated cytotoxins (Threadgill et al., 1991).

Reactions with Acetylenic Esters : Matsunaga et al. (1986) reported the reactions of 2-amino-3-cyano-4, 5-dihydrothiophene with dimethyl acetylenedicarboxylate and other compounds, showcasing the chemical versatility of similar thiophene derivatives (Matsunaga et al., 1986).

Pharmacological and Biological Activity

Anticonvulsant Activity : Robertson et al. (1987) explored the anticonvulsant activity of benzamide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, showing effectiveness in animal models against seizures (Robertson et al., 1987).

Synthesis of Aromatic Polyimides : Yamanaka et al. (2000) discussed the synthesis of hyperbranched aromatic polyimides using compounds including those with thiophene structures, indicating applications in materials science (Yamanaka et al., 2000).

Tetrasubstituted Thiophenes Synthesis : Sahu et al. (2015) detailed a synthesis method for tetrasubstituted thiophenes, demonstrating the chemical adaptability of thiophene derivatives in various applications (Sahu et al., 2015).

Material Science Applications

Polyamides Synthesis : Faghihi and Mozaffari (2008) synthesized novel polyamides using carboxyanilino carbonyl pyridine and aromatic diamines, demonstrating the use of thiophene derivatives in advanced polymer synthesis (Faghihi & Mozaffari, 2008).

Rigid-Rod Polyamides and Polyimides : Spiliopoulos et al. (1998) researched the creation of rigid-rod polyamides and polyimides derived from diamino-diphenyl-p-terphenyl and amino-carboxy-p-terphenyl, highlighting the role of thiophene structures in the development of high-performance materials (Spiliopoulos et al., 1998).

Safety and Hazards

properties

IUPAC Name |

2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-7-4-5-10(6-8(7)2)11-9(3)18-14(16)12(11)13(15)17/h4-6H,16H2,1-3H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTNCAXFIVFDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)

![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide](/img/structure/B2693492.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)